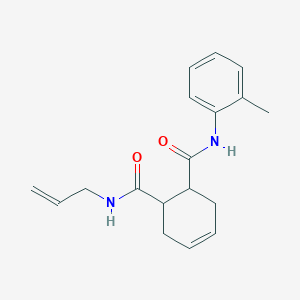![molecular formula C19H18N2O2 B4893100 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B4893100.png)
4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide family and has been studied for its potential therapeutic applications in various fields.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes such as topoisomerase II and histone deacetylase. It may also modulate the activity of various receptors such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell death and inhibit the growth of cancer cells. In neurons, it has been shown to modulate neurotransmitter release and protect against oxidative stress. In immune cells, it has been shown to modulate cytokine production and inhibit the activation of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide in lab experiments is its potential therapeutic applications in various fields. It has been shown to have promising results in cancer research, neuroscience, and immunology. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide. One direction is to further investigate its mechanism of action and how it modulates various enzymes and receptors. Another direction is to explore its potential therapeutic applications in other fields such as infectious diseases and cardiovascular diseases. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide involves the reaction between 4-methylbenzoic acid and 2-(8-hydroxyquinolin-2-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide.
Applications De Recherche Scientifique
4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, it has been shown to inhibit the growth of cancer cells and induce cell death. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, it has been studied for its potential as an immunomodulatory agent.
Propriétés
IUPAC Name |
4-methyl-N-(2-quinolin-8-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-7-9-16(10-8-14)19(22)21-12-13-23-17-6-2-4-15-5-3-11-20-18(15)17/h2-11H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDILIHHKXNBCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine oxalate](/img/structure/B4893017.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4893027.png)
![2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4893035.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide](/img/structure/B4893041.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4893086.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4893093.png)
![methyl 2-{[({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4893095.png)

![1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4893138.png)